(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
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Overview
Description
(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a complex organic compound that features both fluorinated pyridine and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyridine derivative reacts with a difluoroazetidine precursor under controlled conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the azetidine ring is known to confer unique biological activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity. The azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but lacks the azetidine ring.
(5-Bromo-3-fluoropyridin-2-yl)ethanone: Similar structure but lacks the difluoroazetidine moiety.
5-Bromo-3-fluoropyridine: Basic structure without additional functional groups.
Uniqueness
The uniqueness of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its combination of fluorinated pyridine and difluoroazetidine functionalities. This dual functionality provides a versatile platform for the development of novel compounds with enhanced chemical and biological properties .
Properties
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c10-5-1-6(11)7(14-2-5)8(16)15-3-9(12,13)4-15/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYHGLPDXZDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=N2)Br)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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